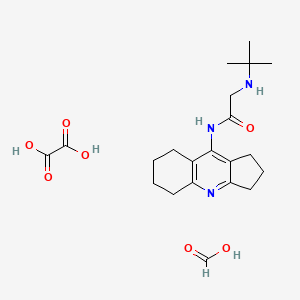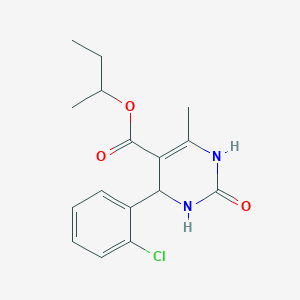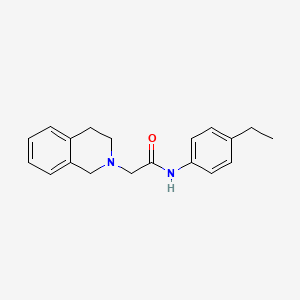![molecular formula C17H14IN5O2 B5147188 1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole, also known as IDNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases.
Biochemical and Physiological Effects:
1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis. It has also been found to have antioxidant properties, which may help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. However, there are also some limitations to its use. For example, it can be difficult to dissolve in certain solvents, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole. One area of interest is in the development of new materials for organic electronics. 1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole has shown promise in this area, and further research could lead to the development of more efficient and stable electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole and its potential applications in the treatment of diseases.
Métodos De Síntesis
1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole can be synthesized through a multi-step process that involves the reaction of 1-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 3-nitrobenzenediazonium tetrafluoroborate. This reaction yields 1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole as a bright orange solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole has been studied for its potential applications in scientific research. One of the main areas of research is in the field of organic electronics, where 1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole has been used as a material for organic field-effect transistors (OFETs). These transistors have shown promising results in terms of their performance and stability.
Propiedades
IUPAC Name |
[1-(2-iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN5O2/c1-11-17(20-19-13-6-5-7-14(10-13)23(24)25)12(2)22(21-11)16-9-4-3-8-15(16)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWKGBRMFGQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2I)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)

![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)